molecular formula C22H36O2 B8259355 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid

Cat. No.: B8259355
M. Wt: 332.5 g/mol
InChI Key: PXQLRMOIZUXNST-XENKKZCPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid typically involves the elongation of arachidonic acid by two carbon atoms . This process can be achieved through enzymatic or chemical methods. Enzymatic elongation involves the use of elongase enzymes, while chemical synthesis may involve the use of specific reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as fish oils or other marine organisms rich in polyunsaturated fatty acids . The extracted fatty acids are then purified and converted into the desired compound through chemical or enzymatic processes.

Chemical Reactions Analysis

Types of Reactions: 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Produces epoxides and hydroxylated derivatives.

    Reduction: Yields saturated fatty acids.

    Substitution: Results in halogenated fatty acids.

Scientific Research Applications

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex lipids and other bioactive molecules.

    Biology: Studied for its role in cell signaling and membrane fluidity.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammation, and metabolic disorders.

    Industry: Utilized in the formulation of nutritional supplements and functional foods.

Mechanism of Action

The mechanism of action of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is metabolized by various enzymes to produce bioactive metabolites, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act on specific molecular targets and pathways, including the regulation of vascular tone and anti-inflammatory responses.

Comparison with Similar Compounds

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid is unique among polyunsaturated fatty acids due to its specific structure and biological functions. Similar compounds include:

    Arachidonic Acid (C₂₀H₃₂O₂): A precursor to various eicosanoids involved in inflammation and immune responses.

    Eicosapentaenoic Acid (C₂₀H₃₀O₂): An ω-3 fatty acid with anti-inflammatory properties.

    Docosahexaenoic Acid (C₂₂H₃₄O₂): An ω-3 fatty acid essential for brain and eye health.

Each of these compounds has distinct roles and effects, highlighting the uniqueness of this compound in biological systems.

Properties

IUPAC Name

(2E,10E,13E,16E)-docosa-2,10,13,16-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,20-21H,2-5,8,11,14-19H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,21-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQLRMOIZUXNST-XENKKZCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCC/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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